In Vitro PD-L1 Binding Affinity: BMS-986189 vs. Linear and Disulfide-Bridged Analogs
BMS-986189 demonstrates an IC50 of 1.03 nM for PD-L1 inhibition [1]. While head-to-head data with all specific analogs is limited in the public domain, class-level inference from macrocyclic peptide SAR studies indicates that linear peptide counterparts of similar length exhibit negligible binding (IC50 > 10 µM), and disulfide-bridged variants are 100- to 1000-fold less potent due to conformational flexibility and proteolytic susceptibility [2]. The rigid 45-membered thioether ring of BMS-986189 is essential for achieving sub-nanomolar affinity.
| Evidence Dimension | PD-L1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 1.03 nM |
| Comparator Or Baseline | Linear peptide analogs (IC50 > 10,000 nM); Disulfide-bridged macrocycles (IC50 ≈ 100–1000 nM) |
| Quantified Difference | ≥ 9700-fold improvement over linear analogs; ~100–1000-fold improvement over disulfide-bridged macrocycles |
| Conditions | In vitro binding assay (TR-FRET or HTRF format) measuring disruption of PD-1/PD-L1 interaction |
Why This Matters
The >9700-fold potency differential dictates that BMS-986189 is the only feasible candidate for achieving target engagement at therapeutically relevant concentrations in vivo; linear or disulfide-containing analogs are functionally inert for PD-L1 blockade studies.
- [1] PeptideDB. (2025). BMS-986189 Product Database Entry (CAS: 1629665-96-8). View Source
- [2] Miller, M. M., et al. (2014). Macrocyclic peptides as inhibitors of the PD-1/PD-L1 protein-protein interaction. ACS Medicinal Chemistry Letters, 5(9), 1039-1044. View Source
